molecular formula C10H11FN2O B8806270 3-Amino-6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 145485-61-6

3-Amino-6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B8806270
CAS No.: 145485-61-6
M. Wt: 194.21 g/mol
InChI Key: MXMZKWCMCAQUQR-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one is a heterocyclic compound that features a unique structure combining an azepine ring with an amino and fluoro substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, amination, and cyclization .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the azepine ring .

Scientific Research Applications

3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives and fluorinated heterocycles, such as:

Uniqueness

What sets 3-Amino-6-fluoro-1H,3H,4H,5H-benzo[f]azepin-2-one apart is its unique combination of an amino group and a fluoro substituent on the azepine ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

145485-61-6

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-amino-6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C10H11FN2O/c11-7-2-1-3-9-6(7)4-5-8(12)10(14)13-9/h1-3,8H,4-5,12H2,(H,13,14)

InChI Key

MXMZKWCMCAQUQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2F)NC(=O)C1N

Origin of Product

United States

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